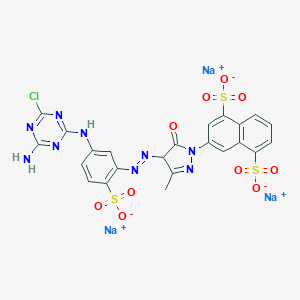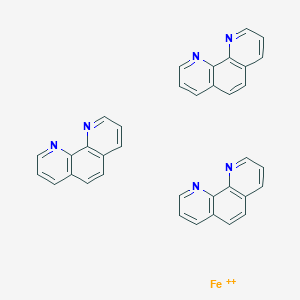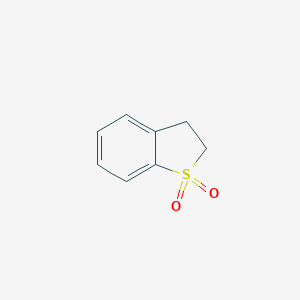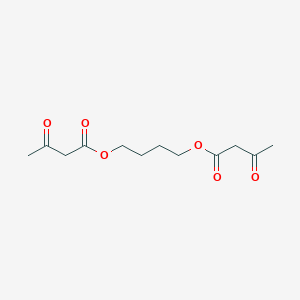
4-Chloro-6-methyl-5-nitropyrimidin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
Nitrogen-containing derivatives of nitropyrimidines can be synthesized through the reaction of chloro-nitropyrimidines with amines. The structure of these compounds is often confirmed by IR spectroscopy and mass spectrometry, demonstrating the versatility of chloro-nitropyrimidines as precursors in heterocyclic chemistry (Sedova, Shkurko, & Nekhoroshev, 2002).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallography, revealing insights into the regioselectivity of substitutions and the stabilization of the structure through intra- and intermolecular hydrogen bonding. This detailed analysis aids in understanding the chemical behavior and potential applications of the compound (McKeveney, Quinn, Janssen, & Healy, 2004).
Chemical Reactions and Properties
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine serves as a versatile building block for synthesizing various heterocyclic compounds, demonstrating the compound's reactivity and utility in creating complex molecular architectures. This reactivity is pivotal for the development of libraries of compounds with potential biological activity (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).
Physical Properties Analysis
Investigations into the physical properties of similar nitropyrimidines, focusing on crystalline structures and hydrogen bonding, provide insight into the solid-state characteristics of these compounds. Understanding these properties is crucial for predicting the compound's behavior in various environments and potential applications in material science (Odell, McCluskey, Failes, & Tiekink, 2007).
Chemical Properties Analysis
The chemical properties of nitropyrimidines, including their reactivity with amines and the formation of various substituted derivatives, highlight the compound's role in synthetic organic chemistry. Such studies pave the way for the development of new pharmaceuticals and agrochemicals, underscoring the importance of detailed chemical property analysis (Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000).
Wissenschaftliche Forschungsanwendungen
1. Use in Agrochemical and Pharmaceutical Industries
- Application Summary: This compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are primarily used in crop protection from pests .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The major outcome is the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
2. Use in Synthesis of New N-Arylpyrimidin-2-amine Derivatives
- Application Summary: “4-Chloro-6-methyl-5-nitropyrimidin-2-amine” is used in the synthesis of new N-Arylpyrimidin-2-amine derivatives . These derivatives show versatile biological and pharmacological activities .
- Methods of Application: The synthesis is achieved using a palladium catalyst under optimized Buchwald-Hartwig amination conditions .
- Results or Outcomes: The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .
3. Use in Regioselective Control of the SNAr Amination
- Application Summary: This compound is used in the regioselective control of the SNAr amination of 5-substituted-2,4-dichloropyrimidines using tertiary amine nucleophiles . This reaction significantly expands access to pyrimidine structures .
- Methods of Application: The reaction is practical, fast under simple reaction conditions, with good generality for tertiary amine structure and moderate to excellent yields .
- Results or Outcomes: The target pyrimidine-containing structures were obtained in moderate to excellent yields .
4. Use as an Antifungal Agent
- Application Summary: “4-Chloro-6-methyl-5-nitropyrimidin-2-amine” is a substituted pyrimidine with antifungal properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The major outcome is the inhibition of fungal growth .
5. Use in Synthesis of Trifluoromethylpyridines
- Application Summary: This compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are primarily used in crop protection from pests .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
6. Use in Synthesis of Herbicidal Ionic Liquids
- Application Summary: “4-Chloro-6-methyl-5-nitropyrimidin-2-amine” is used in the synthesis of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium . These ionic liquids have herbicidal properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The major outcome is the inhibition of weed growth .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3, indicating that it can cause acute toxicity if ingested, eye and skin irritation, skin sensitization, and specific target organ toxicity following single exposure . It is recommended to handle the compound with appropriate personal protective equipment .
Eigenschaften
IUPAC Name |
4-chloro-6-methyl-5-nitropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVHDXMPPJYNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291156 | |
| Record name | 4-chloro-6-methyl-5-nitropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-5-nitropyrimidin-2-amine | |
CAS RN |
13162-24-8 | |
| Record name | 13162-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methyl-5-nitropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



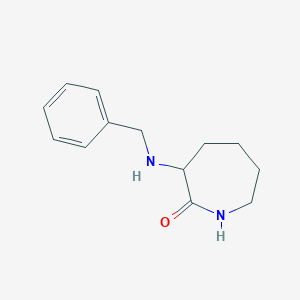
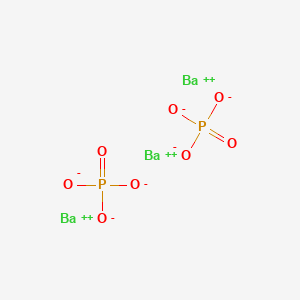
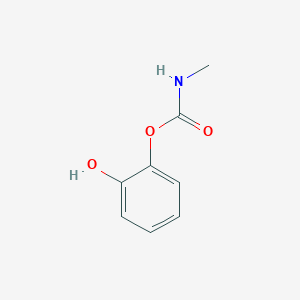

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
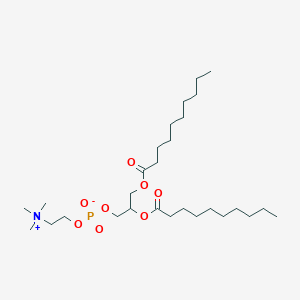
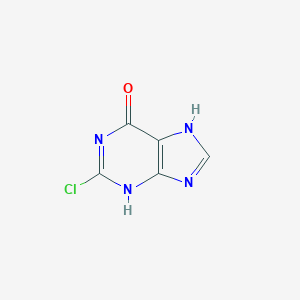
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
